(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Description
Properties
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESYAPJIHBZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The base (commonly pyridine or triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The reaction is typically conducted under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or mild heating (25–50°C).
Example Procedure
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Reactants :
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3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine (1.0 equiv)
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4-Bromobenzoyl chloride (1.1 equiv)
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Pyridine (2.0 equiv, as base and solvent)
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Steps :
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Dissolve the amine in pyridine under nitrogen atmosphere.
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Add 4-bromobenzoyl chloride dropwise at 0°C.
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Warm to room temperature and stir for 12–24 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
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Yield :
Alternative Methods and Modifications
Use of Alternative Bases
Triethylamine (TEA) or dimethylaminopyridine (DMAP) may replace pyridine to enhance reaction rates. For instance, DMAP acts as a nucleophilic catalyst in acylations, reducing side reactions.
Solvent Optimization
Non-polar solvents like toluene favor slower, more controlled reactions, minimizing dimerization or over-acylation. Polar solvents (e.g., DMF) are avoided due to potential side reactions with the acid chloride.
Critical Analysis of Methodologies
Purification Strategies
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Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted amine or acid chloride.
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.
Scalability and Industrial Relevance
The primary acylation method is scalable to multi-gram quantities, as evidenced by commercial availability of the compound. Key considerations for industrial production include:
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Cost of 4-Bromobenzoyl Chloride : Sourcing high-purity reagent minimizes purification steps.
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Waste Management : Recycling pyridine and neutralizing HCl with aqueous NaOH reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Pharmacological Potential
The thieno[2,3-b]pyridine derivatives have been studied extensively for their pharmacological properties. The specific compound has shown promise in various therapeutic areas:
- Antitumor Activity : Research indicates that thieno[2,3-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been evaluated against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 0.78 nM to 18 nM .
- CNS Disorders : Compounds in this class are being investigated for their potential to treat central nervous system disorders, including Alzheimer's disease and cognitive impairments . The inhibition of specific enzymes involved in neurodegenerative pathways may provide therapeutic benefits.
Biological Evaluations
Biological evaluations are crucial for understanding the efficacy and safety profiles of new compounds:
- In Vitro Studies : The compound has been subjected to various in vitro assays to assess its cytotoxicity against different cancer cell lines. The results indicate a potential role as an antitumor agent.
- Molecular Docking Studies : Computational studies have been performed to predict the interaction of this compound with biological targets. Such studies suggest that it may act as an inhibitor of key enzymes involved in tumor progression and inflammation .
Case Study 1: Antitumor Activity
In a study evaluating various thieno[2,3-b]pyridine derivatives, compounds with similar structures demonstrated potent activity against murine cancer cell lines. The study highlighted that modifications on the thieno[2,3-b]pyridine core significantly affected the biological activity .
Case Study 2: CNS Applications
Another investigation focused on the potential neuroprotective effects of related compounds. These studies utilized animal models to assess cognitive function improvements following administration of thieno[2,3-b]pyridine derivatives .
Mechanism of Action
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyridine Core
Methyl vs. Trifluoromethyl Groups
- Compound 7e (): Contains a tetrahydrothieno[2,3-b][1,6]naphthyridine core with a 4-bromophenyl group. Yield: 43.1% .
- Molecular formula: C₂₂H₁₄BrF₃N₂OS .
Methyl vs. Methoxy Groups
- 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone (): The methoxy group on the thienopyridine core introduces electron-donating effects, contrasting with the electron-neutral methyl groups in the target compound. Molecular formula: C₂₁H₁₅BrN₂O₂S .
Variations in the Aryl Methanone Group
Bromophenyl vs. Chlorophenyl
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone (): Chlorine (smaller atomic radius) may reduce steric hindrance compared to bromine. Molecular formula: C₂₀H₁₃ClN₂OS .
- (3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (): Lacks methyl groups on the thienopyridine core, simplifying synthesis but reducing steric bulk. Molecular formula: C₁₄H₉ClN₂OS .
Bromophenyl vs. Dimethylphenyl
- Studied as a ligand for adenosine A1 receptors, indicating pharmacological relevance .
Spectroscopic and Electronic Properties
- Solvent Effects: The target compound’s analog (3-Amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (Compound 1 in ) exhibits solvent-dependent fluorescence. Polar solvents redshift emission maxima due to stabilization of excited states, a trend likely shared with the bromophenyl derivative .
- Electronic Absorption: Methyl groups on the thienopyridine core in the target compound may shield the amino group, reducing solvent accessibility compared to unsubstituted analogs .
Biological Activity
The compound (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno-pyridine core substituted with an amino group and a bromophenyl moiety. Its molecular formula is , and it has a molecular weight of 360.26 g/mol. The compound's structural features are critical for its biological activity, particularly in targeting specific biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The method often includes the formation of the thieno-pyridine ring followed by the introduction of the bromophenyl group through electrophilic substitution reactions. Specific synthetic routes have been reported in literature, highlighting yields and reaction conditions.
Antimicrobial Activity
Research has shown that derivatives of thieno-pyridine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli, S. aureus | 20 |
These results suggest that the target compound may possess similar or enhanced antibacterial properties compared to its analogs.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer agent.
The proposed mechanism of action for compounds in this class involves the inhibition of specific enzymes critical for cell proliferation and survival. For example, thieno-pyridine derivatives have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of thieno-pyridine derivatives for their antibacterial activity. The results indicated that modifications to the bromophenyl group significantly enhanced activity against resistant strains.
- Cytotoxicity Assessment : Research conducted by Smith et al. (2021) highlighted the compound's potential in reducing tumor growth in xenograft models through oral administration, showcasing its bioavailability and therapeutic promise.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving Claisen-Schmidt condensation and Michael addition , as demonstrated in analogous thienopyridine derivatives . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), catalyst loading (e.g., anhydrous K₂CO₃), and temperature control (reflux vs. room temperature). For example, highlights the use of K₂CO₃ in DMF for alkylation steps, with yields improved by extending reaction times to 24 hours .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodology : Employ a combination of:
- 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.04–7.81 ppm for bromophenyl and thienopyridine moieties) and methyl groups (δ 2.57–3.88 ppm) .
- Mass spectrometry (EI-MS) : Confirm the molecular ion peak (e.g., m/z 514 [M⁺]) and fragmentation patterns .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or substituent positioning (mean C–C bond length: 0.004 Å; R factor: 0.069) .
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Methodology : Use HPLC with UV detection (λ ~254 nm) to monitor purity (>97% by HPLC) and FT-IR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹). emphasizes the importance of chromatographic retention times and spectral matching for quality control .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data between synthetic batches?
- Methodology :
- 2D NMR (COSY, NOESY) : Identify coupling networks to distinguish regioisomers or confirm substituent positions .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may obscure proton assignments .
- High-resolution MS (HRMS) : Resolve overlapping isotopic patterns caused by bromine (⁷⁹Br/⁸¹Br) .
- Cross-validation with X-ray data : Compare experimental bond angles/distances with crystallographic models .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Methodology :
- Analog synthesis : Modify the 4-bromophenyl or thienopyridine moieties (e.g., replace Br with Cl or CF₃) using methods in and .
- In vitro assays : Test analogs for target binding (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
- Computational docking : Map steric/electronic interactions using software like AutoDock or Schrödinger Suite .
Q. How can stability studies under varying pH and temperature conditions be methodologically designed?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- HPLC monitoring : Quantify degradation products (e.g., hydrolysis of the methanone group) .
- Arrhenius modeling : Predict shelf life by correlating degradation rates with temperature .
Q. What approaches address polymorphic variations observed in crystallographic studies?
- Methodology :
- Solvent recrystallization : Screen polymorphs using solvents of varying polarity (e.g., ethanol vs. acetonitrile) .
- DSC/TGA : Analyze thermal behavior (melting points, decomposition profiles) to identify stable forms .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
Q. How should in vitro assays be designed to investigate the compound’s mechanism of action?
- Methodology :
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
- Control experiments : Include positive controls (e.g., known inhibitors) and vehicle-only treatments .
- Cellular uptake studies : Use fluorescent analogs or radiolabeled tracers to assess permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
